5-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
Description
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran core linked to an oxazole ring
Properties
Molecular Formula |
C27H20N2O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H20N2O4/c1-16-7-11-18(12-8-16)23-15-21(29-33-23)27(31)28-24-20-5-3-4-6-22(20)32-26(24)25(30)19-13-9-17(2)10-14-19/h3-15H,1-2H3,(H,28,31) |
InChI Key |
VZZCIGOJQUJOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the benzofuran and oxazole intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and oxazole rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may inhibit or activate certain pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: shares similarities with other benzofuran and oxazole derivatives, such as:
Uniqueness
What sets N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide apart is its unique combination of benzofuran and oxazole rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
